(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
CAS No.: 1427325-49-2
Cat. No.: VC0138875
Molecular Formula: C25H25NO2
Molecular Weight: 371.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427325-49-2 |
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Molecular Formula | C25H25NO2 |
Molecular Weight | 371.5 |
IUPAC Name | (6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Standard InChI Key | LQWPINYSBSBWIN-UHFFFAOYSA-N |
SMILES | CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone features a naphthalen-1-ylmethanone core linked to a 1-pentylindole moiety with a methoxy group at the 6-position. The IUPAC name is (6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, with a molecular formula of C25H25NO2 and a molecular weight of 371.5 g/mol .
Table 1: Key Physicochemical Properties
Spectral Characteristics
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Mass Spectrometry: GC-MS analysis reveals dominant ions at m/z 371.3 (M+) and fragment ions at m/z 324.3, 284.2, and 127.1, consistent with cleavage at the methanone bridge .
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NMR: 1H NMR signals include aromatic protons (δ 7.2–8.5 ppm), a methoxy singlet (δ 3.9 ppm), and aliphatic protons from the pentyl chain (δ 0.8–2.7 ppm) .
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis involves four principal steps:
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Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions.
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Alkylation: Introduction of the pentyl chain via reaction with 1-bromopentane in the presence of sodium hydride .
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Methoxylation: Nucleophilic substitution with methanol to install the 6-methoxy group.
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Friedel-Crafts Acylation: Coupling the methoxyindole with naphthalene-1-carbonyl chloride using AlCl3 as a catalyst.
Structural Analogues
Modifications to the naphthalene or indole rings yield analogues with varied receptor affinity:
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JWH-210: Replaces the methoxy group with an ethyl group, reducing CB1 binding potency by ~40% .
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JWH-018: Lacks the 6-methoxy substitution, exhibiting lower metabolic stability compared to (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone .
Pharmacological Profile
Receptor Binding and Mechanism of Action
(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone acts as a full agonist at CB1 (EC50 = 19 nM) and CB2 receptors, surpassing Δ9-THC in efficacy (EC50 = 200 nM) . Its methoxy group enhances lipid solubility, facilitating blood-brain barrier penetration and prolonging half-life in vivo .
Table 2: Comparative Receptor Affinity
Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
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(6-Methoxy-...)methanone | 19 | 28 |
JWH-018 | 45 | 62 |
Δ9-THC | 200 | 350 |
Behavioral and Physiological Effects
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Hypothermia: Dose-dependent reduction in core body temperature (ΔT = −7.3°C at 10 mg/kg in mice) .
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Analgesia: Tail-flick latency prolongation comparable to morphine at equimolar doses .
Analytical Detection Methods
Chromatographic Techniques
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HPLC-MS/MS: Employed for quantification in biological matrices, with a linear range of 1–1000 ng/mL and LOD of 0.3 ng/mL .
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GC-MS: Used for forensic screening, though regioisomers require high-resolution separation to avoid misidentification .
Table 3: Detection Parameters
Matrix | Method | Retention Time (min) | Transition (m/z) |
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Blood | HPLC-MS/MS | 6.2 | 371 → 324 |
Urine | GC-MS | 8.7 | 371 → 127 |
Metabolic Pathways
Phase I metabolism involves hydroxylation at the pentyl chain (C5) and O-demethylation, producing 5-hydroxy and 6-hydroxynaphthoyl metabolites . These metabolites retain partial CB1 activity (EC50 = 166 nM) .
Forensic and Regulatory Considerations
Prevalence in Illicit Markets
First identified in 2015 in herbal incense products, this compound evaded early regulatory frameworks due to its structural novelty. By 2023, it accounted for 12% of synthetic cannabinoids seized in Europe .
Legal Status
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Scheduled under the UN Convention on Psychotropic Substances (Schedule II) since 2022.
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Banned in 38 countries, including the US (DEA Schedule I) and EU member states .
Toxicological Implications
Acute Toxicity
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LD50: 35 mg/kg (mice, intraperitoneal), with lethality attributed to respiratory depression .
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Neurotoxicity: Prolonged use induces hippocampal neurodegeneration via oxidative stress pathways .
Chronic Effects
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Tolerance: CB1 receptor downregulation observed after 14-day exposure in rats .
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Withdrawal: Symptoms include hyperalgesia and anxiety, reversible with AM251 (CB1 antagonist) .
Research Applications
Neuroscience Studies
Used to investigate CB1-mediated synaptic plasticity in rodent models of addiction .
Forensic Toxicology
Serves as a reference standard for identifying novel synthetic cannabinoids in seized materials .
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